Comprehensive Technical Guide on CAS 875-35-4: Physicochemical Profiling and Synthetic Utilities
Comprehensive Technical Guide on CAS 875-35-4: Physicochemical Profiling and Synthetic Utilities
Executive Summary
This technical whitepaper provides an in-depth analysis of CAS 875-35-4 , a highly versatile halogenated pyridine building block utilized extensively in pharmaceutical and agrochemical development[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, offering mechanistic insights and self-validating experimental protocols to ensure reproducibility and safety in your synthetic workflows.
Structural Elucidation & Nomenclature Nuances
In chemical databases, supplier catalogs, and literature, CAS 875-35-4 is frequently queried under the synonymous misnomer 4,6-dichloro-5-methylnicotinonitrile [2]. However, strict adherence to IUPAC nomenclature rules dictates that the pyridine ring must be numbered to assign the principal functional group (the carbonitrile at C3) and subsequent substituents the lowest possible locants.
Therefore, the definitive and structurally accurate designation is 2,6-dichloro-4-methylnicotinonitrile (or 2,6-dichloro-4-methylpyridine-3-carbonitrile)[3][4]. The molecule features a pyridine core heavily deactivated by two chlorine atoms and a cyano group, making it an exceptional electrophile for downstream functionalization.
Physicochemical Profiling
Understanding the physical properties of CAS 875-35-4 is critical for optimizing reaction conditions, particularly regarding solubility and phase separation during workup.
| Property | Value | Causality / Practical Relevance |
| Molecular Formula | C₇H₄Cl₂N₂ | Defines the di-chlorinated, nitrogen-rich heteroaromatic core. |
| Molecular Weight | 187.03 g/mol | Low molecular weight makes it an ideal scaffold for fragment-based drug discovery[1]. |
| Melting Point | 108 – 112 °C | Indicates a stable, crystalline solid at room temperature, facilitating easy handling and gravimetric analysis[5]. |
| Boiling Point | 118 °C at 5 mmHg | High boiling point under atmospheric pressure (~317 °C predicted) necessitates vacuum distillation for purification[4][6]. |
| Density | 1.4 ± 0.1 g/cm³ | Typical for polyhalogenated aromatics; aids in rapid phase separation during aqueous/organic extractions[3]. |
| LogP | 2.23 | Moderate lipophilicity ensures optimal membrane permeability, a critical parameter for agrochemical formulations (e.g., herbicides)[1][3]. |
Synthetic Pathways & Mechanistic Insights
The industrial and laboratory-scale synthesis of CAS 875-35-4 typically relies on the deoxychlorination of pyridone precursors. Mechanistically, the precursor tautomerizes to its enol form, allowing the oxygen atoms to attack the electrophilic phosphorus center of the chlorinating agent. This forms a highly reactive dichlorophosphate leaving group, which is rapidly displaced by chloride ions, driving the rearomatization of the pyridine ring[7].
Fig 1: Deoxychlorination synthesis workflow for CAS 875-35-4 highlighting critical reaction stages.
Validated Protocol 1: Deoxychlorination Synthesis
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Reagent Mixing : Suspend 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in a vast excess of phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃)[7].
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Causality: The excess phosphorus reagent acts as both the halogenating agent and the solvent, ensuring pseudo-first-order kinetics and driving the equilibrium toward complete di-chlorination.
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Thermal Activation : Seal the reaction mixture in a pressure tube and heat to 180 °C for 6 hours[7].
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Causality: The high activation energy required to cleave the C-O bonds and rearomatize the ring necessitates these extreme thermal conditions.
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Workup : Cool to room temperature and remove excess PCl₃/POCl₃ via vacuum distillation[7].
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Validation: The residue should present as a viscous oil. Slowly pour this residue over crushed ice.
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Causality: Ice provides a massive heat sink to safely control the highly exothermic hydrolysis of residual phosphorus chlorides, while simultaneously precipitating the highly hydrophobic product.
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Isolation : Collect the precipitate via vacuum filtration and dry under high vacuum.
Chemical Reactivity: Regioselective SNAr
CAS 875-35-4 is highly prized for its utility in Nucleophilic Aromatic Substitution (SNAr) reactions. The molecule possesses two electrophilic centers at C2 and C6. However, the C2 position is significantly more electrophilic due to the strong inductive and resonance electron-withdrawing effects of the adjacent ortho-carbonitrile (-CN) group.
Fig 2: Regioselective SNAr pathway demonstrating kinetic preference for C2 substitution.
Validated Protocol 2: Regioselective Nucleophilic Substitution
This protocol is utilized to synthesize advanced pharmaceutical intermediates, such as precursors for 4-methylnicotinic acid derivatives[8].
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Preparation : Dissolve 1.0 eq of CAS 875-35-4 in anhydrous 2-propanol or methanol and cool the solution to 0 °C[9].
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Causality: Maintaining a low temperature (kinetic control) suppresses competitive nucleophilic attack at the C6 position, ensuring maximum regioselectivity for the C2 position.
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Nucleophile Addition : Add 1.0 eq of the nucleophile (e.g., lithium bis(trimethylsilyl)amide or sodium methoxide) dropwise[9].
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Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material spot (Rf ~0.6) and the emergence of a more polar product spot indicates successful initiation.
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Quench and Isolation : Stir for 20 minutes at 0 °C, then quench the reaction by adding distilled water[9].
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Causality: Water hydrolyzes any unreacted base and drastically decreases the solubility of the organic product, forcing it to precipitate as a fluffy white solid.
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Validation Step : Filter the solid and analyze via ¹H-NMR. The retention of the C5 aromatic proton singlet (typically around δ 7.2 - 7.5 ppm) alongside the integration of the newly introduced nucleophile confirms successful regioselective substitution.
Safety, Handling, & Toxicity Profile
CAS 875-35-4 is a hazardous chemical requiring stringent environmental health and safety (EHS) controls. According to standardized Safety Data Sheets (SDS), it is classified under several critical hazard categories[5]:
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Toxicity : Acute Tox. 3 (Toxic if swallowed - H301); Acute Tox. 4 (Harmful in contact with skin or if inhaled - H312 + H332).
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Corrosion/Irritation : Causes serious eye damage (Eye Dam. 1 - H318) and skin irritation (Skin Irrit. 2 - H315).
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Sensitization : May cause an allergic skin reaction (Skin Sens. 1 - H317) and respiratory irritation (STOT SE 3 - H335).
Mandatory Engineering Controls : All handling, especially weighing and transferring of the powder, must be conducted within a certified chemical fume hood to avoid dust inhalation[5]. PPE Requirements : Operators must wear nitrile gloves, safety goggles (or a face shield), and a particulate respirator (e.g., N95 or P100) if local exhaust ventilation is compromised[5].
References
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Chemsrc. "2,6-Dichloro-4-methylnicotinonitrile | CAS#:875-35-4 Physical Properties". 3
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Sigma-Aldrich / Canbipharm. "Safety Data Sheet: 2,6-Dichloro-4-methylnicotinonitrile". 5
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Fisher Scientific. "Safety Data Sheet: 2,6-Dichloro-3-cyano-4-methylpyridine".
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ChemWhat. "2,6-Dichloro-4-methylnicotinonitrile CAS#: 875-35-4". 4
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EvitaChem. "Buy 4,6-Dichloro-5-methylnicotinonitrile (EVT-13801968)". 2
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ChemicalBook. "2,6-Dichloro-4-methylnicotinonitrile | 875-35-4 Synthesis". 7
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Chem-Impex. "2,6-Dichloro-4-methylnicotinonitrile - Applications and Properties". 1
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Bentham Science. "Practical and Efficient Large-Scale Preparation of 4-Methylnicotinic Acid". 8
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Google Patents. "WO 2006/047124 A1 - Methods of resolving and recovering specific stereoisomers". 9
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